molecular formula C9H5Br4N B13333410 3,4-Bis(dibromomethyl)benzonitrile

3,4-Bis(dibromomethyl)benzonitrile

Cat. No.: B13333410
M. Wt: 446.76 g/mol
InChI Key: GDPUPOWDNZBAQE-UHFFFAOYSA-N
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Description

Evolution of Benzonitrile (B105546) Derivatives in Synthetic Organic Chemistry

The journey of benzonitrile chemistry began with the discovery of benzonitrile itself in 1844 by Hermann Fehling, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Initially, benzonitriles were recognized as useful solvents and versatile precursors for a range of derivatives, including N-substituted benzamides and diphenylmethanimine. wikipedia.org Traditional synthesis methods often relied on reactions like the Sandmeyer and Rosenmund-von Braun reactions, which, while effective, frequently involved harsh conditions and the use of toxic metal cyanides like copper cyanide or sodium cyanide. wikipedia.orgnumberanalytics.com

The evolution of this field has been marked by the development of more sophisticated and sustainable synthetic methodologies. numberanalytics.com Modern organic chemistry has seen a shift towards transition-metal-catalyzed cyanation reactions, which offer milder conditions and improved selectivity. numberanalytics.comnih.gov Furthermore, innovative approaches such as electrochemical C-H amidation, where benzonitrile can act as an amino source, highlight the expanding versatility of these compounds under green chemistry principles. nih.gov Today, benzonitrile derivatives are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymeric materials. numberanalytics.comnumberanalytics.com

Contextualizing Poly-Halogenated Aromatic Nitriles in Modern Chemical Research

Poly-halogenated aromatic compounds are organic molecules containing a benzene (B151609) ring substituted with multiple halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds have gained significant traction as reactive building blocks, particularly in materials and polymer chemistry. researchgate.net The presence of multiple halogen atoms provides reactive sites for various chemical transformations, including cross-coupling reactions and conversion into other functional groups. researchgate.netnih.gov

When the benzonitrile framework is combined with multiple halogen substituents, the resulting poly-halogenated aromatic nitriles become highly functionalized and versatile precursors. The nitrile group imparts specific electronic properties and polarity, while the halogen atoms serve as handles for constructing more complex molecular architectures. researchgate.nettandfonline.com The synthesis of these molecules, often achieved through the bromination of dimethyl-substituted arenes using reagents like N-bromosuccinimide (NBS), is a critical area of research aimed at creating precursors for functional materials. researchgate.netresearchgate.net

Research Significance of 3,4-Bis(dibromomethyl)benzonitrile in Materials and Synthetic Fields

Within this specialized class of molecules lies this compound, a compound of significant interest. This molecule features a benzonitrile core with two dibromomethyl (-CHBr₂) groups at the 3 and 4 positions of the benzene ring.

Properties of this compound

Property Value
CAS Number 19047-19-9 bldpharm.com
Molecular Formula C₉H₅Br₄N bldpharm.com
Molecular Weight 446.76 g/mol bldpharm.com

| SMILES Code | N#CC1=CC=C(C(Br)Br)C(C(Br)Br)=C1 bldpharm.com |

The primary research significance of this compound stems from its role as a precursor to aromatic dialdehydes. researchgate.net The two dibromomethyl groups can be efficiently converted into aldehyde (-CHO) groups, yielding 3,4-diformylbenzonitrile. Aromatic dialdehydes are highly valuable monomers and cross-linking agents in the synthesis of advanced polymers, such as poly(p-phenylenevinylene)s (PPVs), and in the construction of covalent organic frameworks (COFs) and other functional materials. researchgate.netacs.org

The gem-dibromomethyl groups are key to its synthetic utility, allowing for controlled transformations that are fundamental to building complex macromolecular structures. researchgate.net Research into the on-surface reactions of structurally related compounds, such as bis(dibromomethyl)naphthalene, demonstrates that these types of molecules can be used to create novel hydrocarbon dimers or polymers on metallic surfaces, opening pathways to new electronic materials. nih.gov Therefore, this compound represents a crucial building block for chemists aiming to design and synthesize next-generation materials with tailored electronic and structural properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Br4N

Molecular Weight

446.76 g/mol

IUPAC Name

3,4-bis(dibromomethyl)benzonitrile

InChI

InChI=1S/C9H5Br4N/c10-8(11)6-2-1-5(4-14)3-7(6)9(12)13/h1-3,8-9H

InChI Key

GDPUPOWDNZBAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(Br)Br)C(Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Bis Dibromomethyl Benzonitrile

Precursor-Based Synthesis Strategies

Side-Chain Halogenation of Methylbenzonitrile Analogues

A prevalent and direct method for the synthesis of 3,4-Bis(dibromomethyl)benzonitrile involves the side-chain halogenation of 3,4-dimethylbenzonitrile (B1346954). This process transforms the methyl groups into the desired dibromomethyl functionalities.

Radical-initiated bromination stands as a cornerstone for the conversion of benzylic C-H bonds to C-Br bonds. In the context of synthesizing this compound from 3,4-dimethylbenzonitrile, this method is highly effective. The reaction is typically carried out using a brominating agent in the presence of a radical initiator.

A common brominating agent for this transformation is N-Bromosuccinimide (NBS). The reaction is initiated by either light (photobromination) or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemicalbook.comsigmaaldrich.com The process is generally conducted in a non-polar solvent, like carbon tetrachloride (CCl4) or benzene (B151609), under reflux conditions. chemicalbook.comfigshare.com The stoichiometry of NBS is critical; approximately four equivalents are required to convert both methyl groups into dibromomethyl groups.

The general reaction proceeds as follows: C₉H₉N + 4 NBS --(Initiator, Solvent)--> C₉H₅Br₄N + 4 Succinimide

A detailed experimental procedure for a similar transformation, the bromination of m-xylene (B151644) to 1,3-bis(dibromomethyl)benzene, involves dissolving the starting material in CCl4, heating it to reflux, and adding elemental bromine while irradiating with a photolamp. figshare.com This suggests that direct bromination with Br₂ under UV irradiation is also a viable, albeit often less selective, method compared to using NBS.

Parameter Condition Reference
Starting Material 3,4-DimethylbenzonitrileInferred
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂) chemicalbook.comfigshare.com
Initiator AIBN, Benzoyl Peroxide, or UV light chemicalbook.comsigmaaldrich.comfigshare.com
Solvent Carbon Tetrachloride (CCl₄), Benzene chemicalbook.comsigmaaldrich.comfigshare.com
Temperature Reflux chemicalbook.comfigshare.com

Electrochemical methods present a greener and often more controlled alternative to traditional chemical bromination. rsc.org This technique can be applied to the bromination of aromatic C-H bonds. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principles of electrochemical aromatic bromination are well-established. rsc.org

In a typical setup, the substrate (3,4-dimethylbenzonitrile) would be subjected to galvanostatic electrolysis in a solution containing a bromide salt, such as sodium bromide (NaBr), in an appropriate solvent system. rsc.org This in-situ generation of the brominating species allows for milder reaction conditions and can potentially offer greater selectivity.

Synthesis via Sequential Functionalization of Aromatic Scaffolds

An alternative to the direct bromination of 3,4-dimethylbenzonitrile is the sequential functionalization of a suitable aromatic scaffold. This multi-step approach allows for more precise control over the introduction of functional groups. A hypothetical route could start from 3,4-diformylbenzonitrile. The aldehyde groups can be converted to dibromomethyl groups via reaction with a suitable brominating agent, such as phosphorus pentabromide (PBr₅) or a combination of triphenylphosphine (B44618) and carbon tetrabromide.

Another plausible sequential approach involves the stepwise bromination of 3,4-dimethylbenzonitrile. By carefully controlling the stoichiometry of the brominating agent and the reaction conditions, it might be possible to first synthesize 3,4-bis(bromomethyl)benzonitrile, which can then be subjected to a second bromination step to yield the final product. However, achieving high selectivity in such a stepwise process can be challenging due to the similar reactivity of the benzylic positions.

Formation of the Nitrile Moiety in Brominated Aromatic Systems

In contrast to the strategies that start with a benzonitrile (B105546) derivative, it is also conceivable to introduce the nitrile group at a later stage of the synthesis onto an already brominated aromatic ring.

Cyano-de-diazoniation of Corresponding Anilines

A classic method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction. This would involve the cyano-de-diazoniation of a 3,4-bis(dibromomethyl)aniline precursor. The synthetic sequence would begin with the synthesis of this aniline (B41778) derivative, likely from a commercially available starting material.

The synthesis of the aniline precursor could potentially start from 3,4-dimethylaniline. This would first be protected, for example, by acetylation, followed by the radical bromination of the methyl groups to yield N-(3,4-bis(dibromomethyl)phenyl)acetamide. Subsequent deprotection of the acetamide (B32628) would provide the desired 3,4-bis(dibromomethyl)aniline.

Once the aniline is obtained, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide (CuCN), to yield this compound.

Hypothetical Sandmeyer Reaction Sequence:

Diazotization: 3,4-Bis(dibromomethyl)aniline + NaNO₂ + 2HCl (aq) at 0-5 °C → [3,4-Bis(dibromomethyl)benzenediazonium chloride]

Cyanation: [3,4-Bis(dibromomethyl)benzenediazonium chloride] + CuCN → this compound + N₂ + CuCl

This method, while longer, offers a strategic alternative, particularly if the starting aniline is more accessible or if the direct bromination of the benzonitrile proves to be low-yielding or unselective.

Ammoxidation of Alkylbenzenes and Derivatives

Ammoxidation presents a direct and atom-economical method for the conversion of methyl groups on an aromatic ring into a nitrile functionality. This process, typically involving ammonia (B1221849) and an oxidizing agent, can be a viable pathway to obtaining benzonitriles from their corresponding toluene (B28343) precursors. While a direct ammoxidation of 3,4-bis(dibromomethyl)toluene to this compound is not extensively documented, the principles of ammoxidation of related benzylic compounds provide a foundational understanding of this potential synthetic route.

The ammoxidation of benzylic alcohols and halides serves as a pertinent analogue. These reactions generally proceed via an oxidation in the presence of ammonia, which yields the corresponding nitrile. For instance, various benzyl (B1604629) alcohols can be converted to benzonitriles using reagents like molecular oxygen, tert-butyl nitrite, or iodine in the presence of ammonia. youtube.comnih.gov Similarly, benzylic chlorides have been successfully ammoxidized using trichloroisocyanuric acid in aqueous ammonia. youtube.com A plausible, though less direct, route to this compound could therefore involve the ammoxidation of a suitable precursor such as 3,4-bis(dibromomethyl)benzyl alcohol or 3,4-bis(dibromomethyl)benzyl chloride.

A more direct approach would be the ammoxidation of 3,4-bis(dibromomethyl)toluene. Industrial ammoxidations are often high-temperature gas-phase reactions catalyzed by metal oxides. youtube.com However, for laboratory-scale synthesis, milder conditions are preferred. The use of tert-butyl nitrite as both an oxidant and a nitrogen source, catalyzed by a mixture of N-hydroxyphthalimide and palladium acetate, has been shown to be effective for the ammoxidation of toluenes. youtube.com This method could potentially be adapted for the synthesis of this compound from its corresponding toluene derivative.

Another potential ammoxidation strategy involves the use of sodium azide (B81097) in the presence of a palladium catalyst for the conversion of benzylic chlorides to nitriles. youtube.com This suggests a two-step pathway where 3,4-bis(dibromomethyl)toluene is first chlorinated at the remaining benzylic position, followed by a palladium-catalyzed reaction with sodium azide to introduce the nitrile group.

Palladium-Catalyzed Cyanation Protocols

Palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the synthesis of aromatic nitriles, offering mild reaction conditions and broad functional group tolerance. nih.govrsc.org This approach is highly relevant for the synthesis of this compound, likely proceeding from a precursor such as 1-bromo-3,4-bis(dibromomethyl)benzene.

The core of this methodology involves the cross-coupling of an aryl halide with a cyanide source, catalyzed by a palladium complex. A variety of palladium catalysts and ligands have been developed to achieve high efficiency and overcome challenges such as catalyst deactivation by cyanide ions. nih.govresearchgate.net

A general and practical procedure for palladium-catalyzed cyanation involves the use of a palladium precatalyst, a suitable ligand, and a cyanide source in a compatible solvent system. nih.gov For example, a catalyst system comprising a palladacycle precatalyst and a phosphine (B1218219) ligand like XPhos has been shown to be effective. nih.gov The choice of cyanide source is critical for both reactivity and safety. While traditional sources like KCN and NaCN are effective, their high toxicity is a significant drawback. nih.gov Non-toxic alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now widely used. nih.govorganic-chemistry.orgorganic-chemistry.org

A typical reaction setup would involve reacting the aryl bromide precursor with K₄[Fe(CN)₆]·3H₂O in a mixed solvent system, such as dioxane and water, in the presence of a palladium catalyst and a base. nih.gov Ligand-free systems, for instance using Pd(OAc)₂ with K₄[Fe(CN)₆] in a solvent like dimethylacetamide (DMAC), have also been reported to be effective for the cyanation of aryl bromides. organic-chemistry.org

The reaction conditions, including temperature and reaction time, are crucial for the success of the cyanation. While some protocols require elevated temperatures, milder conditions have been developed. For instance, cyanations have been reported to proceed at temperatures ranging from room temperature to 40 °C with low catalyst loadings. organic-chemistry.org

Optimization and Scalability of Synthetic Routes

The successful synthesis of this compound on a larger scale necessitates careful optimization of the chosen synthetic route. This involves a systematic study of various reaction parameters to maximize yield, minimize byproducts, and ensure a safe and efficient process.

For the palladium-catalyzed cyanation route, the choice of catalyst and ligand is paramount. Different palladium sources, such as Pd(OAc)₂, Pd/C, or specialized precatalysts, can exhibit varying activities. nih.govorganic-chemistry.org The performance of the catalyst is often significantly influenced by the choice of ligand. Bulky and electron-rich phosphine ligands, such as XPhos or tBuXPhos, have been shown to be highly effective in promoting the cyanation of aryl chlorides and bromides. nih.gov For specific substrates, N-heterocyclic carbene (NHC) ligands have also been employed with success. rsc.org

Catalyst screening would involve evaluating a range of palladium sources and ligands to identify the most active and selective system for the cyanation of the 3,4-bis(dibromomethyl)aryl halide precursor. Performance enhancement can be achieved by optimizing the catalyst loading and the catalyst-to-ligand ratio.

The following table outlines a hypothetical catalyst screening for the palladium-catalyzed cyanation of 1-bromo-3,4-bis(dibromomethyl)benzene.

CatalystLigandCatalyst Loading (mol%)Yield (%)
Pd(OAc)₂None245
Pd(OAc)₂XPhos185
Pd₂ (dba)₃dppf178
Pd/CNone560

The solvent system plays a crucial role in both the Wohl-Ziegler bromination and the palladium-catalyzed cyanation steps. For the benzylic bromination using N-bromosuccinimide (NBS), non-polar solvents like carbon tetrachloride (CCl₄) have been traditionally used. wikipedia.orgmychemblog.com However, due to its toxicity, alternative solvents such as acetonitrile (B52724) or dichloromethane (B109758) are now preferred. organic-chemistry.org The choice of solvent can influence the reaction rate and selectivity.

In palladium-catalyzed cyanations, the solvent must facilitate the dissolution of the reactants and the catalyst while managing the solubility of the cyanide source to prevent catalyst inhibition. nih.gov Biphasic solvent systems, such as dioxane/water or THF/water, are often employed when using water-soluble cyanide sources like K₄[Fe(CN)₆]. nih.govacs.org The ratio of the organic solvent to water can significantly impact the reaction rate and yield. acs.org For ligand-free systems, polar aprotic solvents like DMAC have been found to promote faster and more robust reactions. organic-chemistry.org

The table below illustrates the effect of different solvent systems on the yield of a model palladium-catalyzed cyanation reaction.

Solvent SystemRatioYield (%)
Dioxane/Water1:175
THF/Water1:593
DMAC-88
Acetonitrile-65

Improving process efficiency and yield involves a holistic approach to the entire synthetic sequence. For the bromination step, controlling the stoichiometry of the brominating agent (e.g., NBS) is crucial to avoid over-bromination or incomplete reaction. mychemblog.com The use of a radical initiator, such as AIBN or benzoyl peroxide, and control of the reaction temperature are also key parameters to optimize. mychemblog.com Continuous flow processes for benzylic bromination have been developed, offering advantages in terms of safety, scalability, and process control. researchgate.netacs.orgrsc.org

For the cyanation step, factors such as the choice of base, reaction temperature, and reaction time must be carefully optimized. The base plays a role in the catalytic cycle, and screening different bases (e.g., K₂CO₃, KOAc) can lead to improved yields. nih.gov Temperature control is critical to balance reaction rate with potential side reactions. Studies on the effect of reaction time can ensure complete conversion without product degradation.

The following table summarizes key parameters and their impact on yield for a generic benzylic bromination reaction.

ParameterCondition AYield A (%)Condition BYield B (%)
NBS Equivalents2.2804.495 (dibromination)
TemperatureReflux (CCl₄)90Room Temp50
InitiatorAIBN90UV Light85

Reactivity and Mechanistic Investigations of 3,4 Bis Dibromomethyl Benzonitrile

Reactions of the Dibromomethyl Functional Groups

The four benzylic bromine atoms in 3,4-bis(dibromomethyl)benzonitrile are susceptible to a variety of reactions, including nucleophilic substitution and elimination. These transformations are key to converting the starting material into more complex molecular architectures.

The dibromomethyl groups can readily undergo nucleophilic substitution, providing a pathway to a diverse set of derivatives.

A significant reaction of compounds bearing gem-dibromomethyl groups is their hydrolysis to formyl groups, yielding the corresponding dialdehyde. This transformation is well-documented for analogous 1,2-bis(dibromomethyl)benzene (B1266051) derivatives. For instance, 4-substituted-1,2-bis(dibromomethyl)benzenes can be converted to their respective phthalaldehydes. google.com One established method involves reacting the tetrabromide with fuming sulfuric acid to form an intermediate complex, which is then hydrolyzed to produce the dialdehyde. google.com

Another common procedure for this conversion is the hydrolysis of α,α,α',α'-tetrabromo-o-xylene using aqueous ethanol (B145695) and potassium oxalate. The mixture is typically refluxed for an extended period, leading to the formation of o-phthalaldehyde (B127526) in good yields after workup. orgsyn.org This method avoids the use of harsh acidic conditions.

Starting MaterialReagents and ConditionsProductYieldReference
4-Chloro-1,2-bis(dibromomethyl)benzene1. Fuming H₂SO₄; 2. Hydrolysis4-Chloro-phthalaldehydeNot specified google.com
α,α,α',α'-Tetrabromo-o-xylenePotassium oxalate, 50% aqueous ethanol, refluxo-Phthalaldehyde74-80% orgsyn.org

These methods are expected to be applicable to this compound, which would yield 4-cyanophthalaldehyde, a valuable intermediate for the synthesis of more complex molecules.

The benzylic bromide functionalities in this compound can be converted to phosphonate (B1237965) esters via the Michaelis-Arbuzov reaction. This reaction typically involves heating the bromide with a trialkyl phosphite (B83602). While direct phosphorylation of this compound has not been reported, the reaction is well-established for other benzylic and alkyl bromides. unive.it For example, the reaction of ω-dibromoalkanes with triethyl phosphite can yield ω-bromoalkylphosphonates. unive.it

It is anticipated that reacting this compound with a controlled amount of triethyl phosphite would lead to the substitution of one or more bromine atoms, ultimately forming bis(phosphonate) derivatives. These compounds are of interest as they are bioisosteres of phosphates and can be used in medicinal chemistry and materials science. rsc.orgresearchgate.net The synthesis of benzylic α-bromophosphonates is often achieved through radical bromination of a phosphonate precursor or by deprotonation followed by quenching with an electrophilic bromine source. rsc.org

Ortho-quinodimethanes (oQDMs) are highly reactive intermediates that can be generated from ortho-disubstituted xylenes. In the case of this compound, treatment with a reducing agent, such as sodium iodide or a metal, would be expected to lead to the elimination of bromine and the formation of the corresponding 4-cyano-o-quinodimethane. These transient species are valuable in constructing polycyclic aromatic systems through Diels-Alder reactions. researchgate.net

Stable oQDM derivatives have been synthesized and their electronic structures and reactivity studied, revealing their potential in developing novel redox systems and functional materials. mdpi.com The 4-cyano-o-quinodimethane generated from this compound could be trapped in situ with various dienophiles, such as alkenes or alkynes, to afford a range of complex, benzo-fused cyclic products. researchgate.net

The generation of the o-quinodimethane intermediate from this compound is an elimination reaction. The subsequent trapping of this intermediate is a cycloaddition reaction, typically a [4+2] cycloaddition (Diels-Alder reaction). This two-step sequence provides a powerful method for the construction of six-membered rings fused to the starting aromatic core. The reactivity and regioselectivity of the cycloaddition would be influenced by the nature of the dienophile and the electronic properties of the cyano-substituted o-quinodimethane.

Nucleophilic Substitution Reactions

Reactivity of the Nitrile Group in the Presence of Dibromomethyl Substituents

The nitrile group on the aromatic ring is a strong electron-withdrawing group. This has a significant impact on the reactivity of the benzene (B151609) ring itself and can also influence the reactions of the dibromomethyl substituents.

The nitrile group is a meta-director in electrophilic aromatic substitution reactions and deactivates the ring towards such substitutions. organicmystery.com The presence of the two additional electron-withdrawing dibromomethyl groups would further deactivate the aromatic ring, making electrophilic substitution challenging.

Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), although the nitrile group itself is not typically a leaving group in these reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, if a suitable leaving group were present on the ring, the cyano and dibromomethyl groups would activate the ring towards nucleophilic attack. wikipedia.org

The nitrile group itself can undergo various transformations. For example, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The reduction to an amine would convert the electron-withdrawing nitrile into an electron-donating group, which would in turn alter the reactivity of the aromatic ring in subsequent reactions. libretexts.org

Thiolysis Reactions

Specific studies on the thiolysis of this compound are not found in the available search results. However, based on the general reactivity of benzylic halides, it can be postulated that this compound would readily react with thiols. The reaction would likely proceed via a nucleophilic substitution mechanism, where the thiolates displace the bromide ions. Depending on the stoichiometry of the thiol and the reaction conditions, a range of products could be anticipated, from partial to full substitution of the bromine atoms. The resulting thioether-substituted benzonitriles could be valuable intermediates for further synthetic elaborations.

Role in Ring Annulation and Heterocycle Formation

While general methodologies for ring annulation and heterocycle synthesis exist, specific examples employing this compound are not detailed in the provided search results. The compound's structure suggests its potential as a precursor for the synthesis of polycyclic and heterocyclic frameworks. For instance, reaction with binucleophiles could lead to the formation of fused ring systems. The nitrile group itself can be a handle for constructing nitrogen-containing heterocycles. For example, reaction with suitable reagents could lead to the formation of substituted isoquinolines or other related heterocyclic structures. The development of such synthetic protocols would be of significant interest for the construction of complex molecular architectures.

Regioselectivity and Chemoselectivity in Complex Chemical Transformations

There is no specific information available regarding the regioselectivity and chemoselectivity of this compound in complex chemical transformations. The presence of two distinct reactive functionalities—the nitrile group and the dibromomethyl groups—poses a challenge in controlling the selectivity of reactions. For instance, in reactions with reagents that can react with both functionalities, achieving selective transformation of one group while leaving the other intact would require careful optimization of reaction conditions. The relative reactivity of the two dibromomethyl groups, being in different electronic environments due to the proximity of the electron-withdrawing nitrile group, might also lead to regioselective reactions.

Kinetic and Thermodynamic Studies of Reaction Pathways

No kinetic or thermodynamic studies concerning the reaction pathways of this compound have been found. Such studies would be crucial for understanding the underlying mechanisms of its reactions and for optimizing reaction conditions to favor the formation of desired products. For example, determining the activation energies for the substitution of the bromine atoms or for the transformation of the nitrile group would provide valuable insights into the compound's reactivity profile.

Application As a Strategic Synthetic Intermediate and Building Block

Construction of Novel Polycyclic and Fused Heterocyclic Architectures

Currently, there is no specific information available in peer-reviewed scientific literature detailing the direct synthesis of substituted naphthalenes from 3,4-Bis(dibromomethyl)benzonitrile. Synthetic routes to naphthalenes typically involve methods such as Diels-Alder reactions, electrophilic cyclization of alkynes, or transition metal-catalyzed annulations, which are not the primary reaction pathways expected for this particular starting material.

Similarly, the use of this compound for the formation of benzisothiazole derivatives is not documented in the available scientific literature. The synthesis of the benzisothiazole ring system generally proceeds from precursors containing nitrogen and sulfur functionalities, such as ortho-substituted anilines or benzamides, which are structurally distinct from this compound.

Precursor for Advanced Organic Materials

The most significant and scientifically plausible application of this compound is as a monomer for the synthesis of conjugated polymers. Specifically, it is an ideal precursor for producing a nitrile-substituted derivative of poly(p-phenylene vinylene) (PPV), a well-known class of materials in organic electronics. wikipedia.org The polymerization can proceed through methods like the Gilch reaction, where treatment with a strong base induces dehydrohalogenation of the dibromomethyl groups to form vinylene linkages between the aromatic rings. nih.govnih.govrsc.org

This reaction would transform the monomer into poly(3-cyano-p-phenylene vinylene), a polymer with a highly conjugated backbone featuring a regularly placed, electron-withdrawing cyano group.

The introduction of a cyano (-CN) group onto the backbone of a conjugated polymer is a powerful strategy for tuning its material properties. The nitrile group is strongly electron-withdrawing, which has profound effects on the electronic structure of the polymer. acs.org

Lowering of HOMO and LUMO Energy Levels: The cyano group lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This increased electron affinity enhances the material's stability and can improve its performance as an electron-transporting or ambipolar material in electronic devices. mdpi.comrsc.org

Bandgap Reduction: The introduction of alternating electron-withdrawing groups on a polymer backbone can reduce the energy gap between the HOMO and LUMO levels. mdpi.com This results in a bathochromic (red) shift in the material's absorption and emission spectra, meaning it can absorb and emit light at longer wavelengths. rsc.org

Intramolecular Charge Transfer (ICT): The cyano group promotes intramolecular charge transfer character in the excited state, which can influence fluorescence quantum yields and other photophysical behaviors. nih.gov

These effects are summarized in the following illustrative table, which compares the expected properties of the polymer derived from this compound with a standard, unsubstituted PPV.

PropertyUnsubstituted PPVPoly(3-cyano-p-phenylene vinylene) (Hypothetical)Effect of Cyano Group
Absorption Max (λmax) ~420 nm~450-480 nmRed-shift
Emission Max (λem) ~520 nm (Yellow-Green)~550-580 nm (Orange-Red)Red-shift
HOMO Level ~ -5.1 eV~ -5.5 eVLowered (Increased Oxidation Potential)
LUMO Level ~ -2.7 eV~ -3.2 eVLowered (Increased Electron Affinity)
Electrochemical Bandgap ~ 2.4 eV~ 2.3 eVReduced
(Note: Data for the cyano-substituted polymer is illustrative and based on established trends for cyano-substituted conjugated polymers.) acs.orgmdpi.com

The ability to tune the electronic properties of the resulting polymer makes this compound a strategic scaffold for materials used in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): By tuning the emission wavelength, polymers derived from this monomer could be used as the emissive layer in OLEDs to produce different colors, such as orange or red. acs.org The enhanced electron affinity can also facilitate more balanced charge injection and transport, potentially leading to higher device efficiencies. acs.org

The potential impact on device performance is illustrated in the table below.

ApplicationKey ParameterUnsubstituted PPV-based DeviceCyano-PPV-based Device (Potential)Rationale
OLED Emission ColorYellow-GreenOrange-RedNarrower bandgap shifts emission to longer wavelengths. acs.org
OPV (as donor) Open-Circuit Voltage (Voc)ModerateHighA deeper HOMO level increases the potential difference with the acceptor's LUMO. mdpi.com
Charge Transport Electron MobilityLowEnhancedThe electron-withdrawing cyano group improves electron affinity and transport capabilities. acs.orgrsc.org
(Note: This table presents potential performance based on established principles in materials science.)

Intermediate in the Synthesis of Complex Organic Molecules

Within the context of documented and inferred reactivity, this compound serves as a key intermediate primarily for the synthesis of complex, functional macromolecules rather than discrete small molecules. Its role is that of a specialized monomer, providing a rigid aromatic core and the necessary reactive handles for polymerization into a cyano-functionalized poly(p-phenylene vinylene). This polymer is, in itself, a complex organic material designed for specific electronic and photophysical functions.

Design of Small Molecule Inhibitors

The benzonitrile (B105546) moiety is a recognized pharmacophore in medicinal chemistry, frequently appearing in the structure of potent enzyme inhibitors, particularly kinase inhibitors. google.comacs.orged.ac.uk The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target. The core structure of this compound offers a scaffold upon which to build novel inhibitor molecules.

The two dibromomethyl groups on the benzonitrile ring are highly reactive and susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the exploration of the chemical space around the benzonitrile core to optimize interactions with a target protein. For instance, these reactive sites could be transformed into aldehydes, which can then undergo further reactions to build more complex side chains. The spatial arrangement of these substituents, dictated by their 3,4-positioning on the benzene (B151609) ring, can be crucial for achieving high potency and selectivity for a specific biological target.

While direct studies on this compound as a precursor for small molecule inhibitors are not extensively documented, the established role of benzonitrile derivatives in drug discovery suggests its potential. The reactivity of the dibromomethyl groups provides a versatile handle for synthetic chemists to design and synthesize libraries of compounds for screening against various therapeutic targets.

Building Blocks for Functional Polymers

The structure of this compound also lends itself to the synthesis of novel functional polymers. The two dibromomethyl groups can serve as reactive sites for polymerization reactions, leading to the formation of polymers with unique properties conferred by the incorporated benzonitrile units.

One potential application lies in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nih.govrsc.orgwikipedia.org PPVs are a class of conducting polymers with interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org The polymerization of bis(halomethyl) aromatic compounds is a common method for preparing PPV backbones. rsc.org By utilizing this compound as a monomer, a PPV derivative with pendant nitrile groups could be synthesized. The strong electron-withdrawing nature of the nitrile group would be expected to significantly influence the electronic properties of the resulting polymer, such as its band gap and charge transport characteristics.

The general synthetic approach for this type of polymerization often involves a base-induced elimination reaction from the dihalo-monomer. The reaction conditions for such polymerizations are critical and need to be carefully optimized to achieve high molecular weight polymers with the desired structure.

Table 1: Potential Polymerization Reaction

MonomerPolymerization MethodPotential Polymer
This compoundBase-induced eliminationPoly(4-cyano-1,2-phenylene vinylene)

The resulting polymer, with its regularly spaced nitrile functionalities, could exhibit interesting self-assembly properties and could be further modified through reactions of the nitrile group. This opens up possibilities for creating a new class of functional materials with tailored optical, electronic, and physical properties.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and most fundamental insights into the structure of 3,4-Bis(dibromomethyl)benzonitrile.

The ¹H NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methine protons of the dibromomethyl groups. The aromatic region would typically display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methine protons of the two -CHBr₂ groups are also anticipated to appear as singlets, though their chemical shifts would be influenced by the electron-withdrawing nature of the bromine atoms and the nitrile group.

The ¹³C NMR spectrum, on the other hand, reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show signals for the carbon atoms of the nitrile group, the quaternary carbons of the benzene ring attached to the nitrile and dibromomethyl groups, the protonated aromatic carbons, and the carbons of the dibromomethyl groups. The chemical shifts of these carbons provide crucial information about their electronic environment.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H7.8-8.2m3HAr-H
Methine-H6.8-7.2s2H-CHBr₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Nitrile C115-120-CN
Aromatic C-H125-140Ar-C-H
Aromatic C-CN110-115Ar-C-CN
Aromatic C-CHBr₂140-145Ar-C-CHBr₂
Methine C30-40-CHBr₂

While one-dimensional NMR provides a foundational understanding, two-dimensional NMR techniques are essential for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, COSY would be instrumental in confirming the connectivity between the adjacent aromatic protons, helping to definitively assign their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would allow for the direct assignment of the proton signals to their corresponding carbon signals, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the methine proton signal to the dibromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for identifying long-range connectivities. For this compound, HMBC could be used to confirm the attachment of the dibromomethyl groups to the C3 and C4 positions of the benzonitrile (B105546) ring by observing correlations between the methine protons and the aromatic carbons.

The choice of solvent can subtly influence the chemical shifts observed in NMR spectra. Studies involving different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can help to resolve overlapping signals and provide insights into intermolecular interactions. Chemical shift anisotropy (CSA) is a phenomenon where the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. While typically averaged out in solution-state NMR, studies in liquid crystalline solvents or solid-state NMR can provide information on the electronic distribution and three-dimensional structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental composition and molecular formula, a critical step in the identification of a new compound.

For brominated organic compounds like this compound, which can be thermally labile, soft ionization techniques are preferred to prevent extensive fragmentation during the analysis. Atmospheric Pressure Chemical Ionization (APCI) coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer is a well-suited technique. APCI is effective for ionizing medium-polarity compounds and typically produces a strong protonated molecule [M+H]⁺ or a molecular ion M⁺. The QTOF analyzer then measures the mass-to-charge ratio of the ions with high accuracy.

The presence of four bromine atoms in this compound results in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a distinctive cluster of peaks for the molecular ion, with the relative intensities of the peaks being predictable based on the number of bromine atoms.

Ion Calculated m/z Molecular Formula
[M]⁺434.7591C₉H₅Br₄N
[M+H]⁺435.7669C₉H₆Br₄N

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and offers valuable clues about the compound's structure. By analyzing the fragments produced upon ionization, it is possible to deduce the arrangement of atoms and functional groups. For this compound, characteristic fragmentation pathways would likely involve the sequential loss of bromine atoms or HBr. The cleavage of the C-Br bonds is a common fragmentation pathway for brominated compounds. The stability of the resulting carbocations and radical cations influences the observed fragmentation pattern, providing further confirmation of the proposed structure.

Fragment Ion Possible Identity
[M-Br]⁺Loss of one bromine atom
[M-HBr]⁺Loss of hydrogen bromide
[M-2Br]⁺Loss of two bromine atoms
[C₉H₅N]⁺Benzylnitrile fragment

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Expected Characteristic IR Absorptions:

The primary functional groups in this compound are the nitrile group (-C≡N), the aromatic ring (benzene), and the dibromomethyl groups (-CHBr₂).

Nitrile (C≡N) Stretch: This functional group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Bending (in-plane): The in-plane bending vibrations of the C=C bonds within the aromatic ring typically produce several sharp bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending (out-of-plane): The pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands would be expected in this region.

Aliphatic C-H Stretch: The C-H bond in the dibromomethyl group (-CHBr₂) would give rise to a stretching vibration, likely in the 3000-2850 cm⁻¹ range, although it might be weak and overshadowed by the aromatic C-H stretches.

C-Br Stretch: The carbon-bromine bond stretching vibrations are typically found in the lower frequency "fingerprint" region of the IR spectrum, usually between 680-515 cm⁻¹. The presence of two bromine atoms on the same carbon might lead to symmetric and asymmetric stretching modes.

Hypothetical IR Data Table:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Nitrile (C≡N) Stretch2260-2220Medium, Sharp
Aromatic C=C Bending1600-1450Medium to Strong
Aromatic C-H Bending900-690Medium to Strong
C-Br Stretch680-515Medium to Strong

This table is predictive and based on known correlations for similar functional groups. Experimental verification would be necessary to confirm the exact peak positions and intensities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the substituted benzene ring. The nitrile group and the dibromomethyl groups will act as auxochromes and chromophores, respectively, influencing the absorption maxima.

Expected Electronic Transitions:

π → π* Transitions: The aromatic ring contains a conjugated system of π electrons. The primary absorptions in the UV-Vis spectrum of this compound would be due to π → π* transitions within the benzene ring. These typically occur at shorter wavelengths.

n → π* Transitions: The nitrile group has non-bonding electrons (n) on the nitrogen atom. A weak n → π* transition might be observed at a longer wavelength, although it is often obscured by the stronger π → π* transitions.

The presence of the dibromomethyl groups and the nitrile group on the benzene ring will likely cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents.

Hypothetical UV-Vis Data Table:

Transition Type Expected λmax (nm) Solvent
π → π* (Primary Band)~210-230Ethanol (B145695)
π → π* (Secondary Band)~260-280Ethanol

It is important to note that the solvent used can influence the position and intensity of the absorption bands.

Chromatographic Methods for Separation and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A nonpolar stationary phase, such as a C18 column, would be suitable.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. The gradient or isocratic elution profile would be optimized to achieve good separation of the target compound from any impurities.

Detection: A UV detector would be a common choice, set at a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum).

Quantitative Analysis: By running a series of standards of known concentration, a calibration curve can be generated. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

A study on the related compound 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (B129259) utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its determination as a genotoxic impurity. nih.gov This suggests that similar LC-based methods would be highly effective for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds.

Separation (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). The retention time (the time it takes for a compound to travel through the column) is a characteristic property of the compound under a specific set of conditions.

Detection (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of bromine atoms, the nitrile group, and other fragments. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

Hypothetical GC-MS Data Table:

Parameter Expected Value
Retention Time (min)Dependent on column and conditions
Molecular Ion (M⁺) (m/z)Corresponding to C₉H₅Br₄N
Key Fragment Ions (m/z)M⁺ - Br, M⁺ - 2Br, M⁺ - CHBr₂, etc.

The detailed fragmentation pattern would provide strong evidence for the structure of the molecule.

Computational Chemistry and Theoretical Modeling of 3,4 Bis Dibromomethyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For substituted benzonitriles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully employed to determine optimized geometries and electronic structures. researchgate.net

In the case of 3,4-Bis(dibromomethyl)benzonitrile, the nitrile group (-CN) acts as an electron-withdrawing group, while the dibromomethyl groups (-CHBr2) also exhibit electron-withdrawing inductive effects due to the high electronegativity of bromine. These substituent effects significantly influence the molecule's electronic properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In related brominated aromatic compounds, it has been shown that halogen substitution can significantly lower the LUMO energy level. mdpi.com This lowering of the LUMO energy would make this compound a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT calculations on similar molecules suggest that halogen substitution can reduce this energy gap. mdpi.com

Electron Density and Dipole Moment: The presence of the electronegative nitrile and bromine atoms would lead to a non-uniform distribution of electron density, creating a significant molecular dipole moment. For instance, the calculated dipole moment for 5-Bromobenzene-1,3-dicarbonitrile is 2.9083 Debye. researchgate.net A similar or even larger dipole moment would be expected for this compound due to the multiple bromine atoms.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Systems
HOMO Energy Lowered by electron-withdrawing groupsHalogen and nitrile groups stabilize the HOMO.
LUMO Energy Significantly loweredHalogen substitution is known to effectively lower the LUMO level. mdpi.com
HOMO-LUMO Gap ReducedIndicates increased chemical reactivity. mdpi.com
Electron Density Polarized towards nitrile and bromine atomsHigh electronegativity of N and Br atoms.
Dipole Moment HighSignificant charge separation due to multiple polar functional groups. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For this compound, the two dibromomethyl groups are flexible and can rotate around the C-C single bonds connecting them to the benzene (B151609) ring.

Conformational Analysis: MD simulations would reveal the preferred rotational conformations (rotamers) of the dibromomethyl groups and the energy barriers between them. The steric hindrance between the two adjacent bulky dibromomethyl groups and with the nitrile group would significantly influence the conformational landscape.

Intermolecular Interactions: In a condensed phase, this compound would exhibit a range of intermolecular interactions. MD simulations on halogenated aromatic compounds have highlighted the importance of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole). nih.govacs.org The bromine atoms in this compound could form halogen bonds with electron-donating atoms in neighboring molecules. Additionally, π-π stacking interactions between the aromatic rings and dipole-dipole interactions would play a significant role in its solid-state packing and liquid-phase behavior. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational frequencies of molecules. For substituted benzonitriles, calculated frequencies have shown good agreement with experimental data, often with the use of scaling factors to improve accuracy. nih.govderpharmachemica.com For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic ring, and C-Br stretching and bending modes of the dibromomethyl groups. A study on 5-Bromobenzene-1,3-dicarbonitrile provided a complete assignment of its observed FTIR spectra based on DFT calculations. researchgate.net

NMR Spectroscopy: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the nitrile and dibromomethyl substituents. The proton on the dibromomethyl group would have a characteristic chemical shift in the ¹H NMR spectrum.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyPredicted FeatureBasis from Similar Compounds
IR/Raman Strong C≡N stretching bandCharacteristic of nitrile compounds. researchgate.net
C-Br stretching and bending modesPresence of multiple bromine atoms.
¹H NMR Downfield shifts for aromatic protonsElectron-withdrawing substituents.
Characteristic signal for -CHBr₂ protonUnique chemical environment.
¹³C NMR Downfield shifts for substituted aromatic carbonsInfluence of electronegative groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model reaction pathways and analyze transition states, providing insights into the reactivity and mechanisms of chemical reactions.

Benzylic Bromination: The dibromomethyl groups are formed through the radical bromination of a methyl group at the benzylic position. masterorganicchemistry.com Computational studies on the benzylic bromination of toluene (B28343) have shown that the reaction proceeds through a radical mechanism, and the presence of electron-withdrawing groups on the aromatic ring, such as a cyano group, can retard the reaction rate. researchgate.net Modeling the reaction pathway for the formation of this compound from 3,4-dimethylbenzonitrile (B1346954) would involve calculating the energies of the radical intermediates and the transition states for hydrogen abstraction and bromine addition.

Nucleophilic Substitution: The bromine atoms on the dibromomethyl groups are susceptible to nucleophilic substitution reactions. Theoretical modeling could be used to investigate the reaction pathways and activation energies for the substitution of bromine with various nucleophiles.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Selective Transformations

The two dibromomethyl groups on 3,4-Bis(dibromomethyl)benzonitrile are reactive handles that can be selectively transformed using advanced catalytic systems. Future research will likely focus on developing catalysts that can differentiate between the two groups or control the extent of bromine substitution.

Potential Research Areas:

Selective Monofunctionalization: Designing catalytic systems, potentially based on transition metals like palladium, copper, or nickel, that can selectively react with one of the dibromomethyl groups, leaving the other intact for subsequent transformations. This would open avenues for the synthesis of dissymmetric molecules with tailored properties.

Controlled Debromination/Coupling: Investigating catalysts for controlled debromination to form vinyl or alkynyl groups. This could be followed by in-situ cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build complex molecular architectures.

Enantioselective Catalysis: For transformations that generate chiral centers, the development of chiral catalysts to control the stereochemistry would be a significant advancement, particularly for applications in medicinal chemistry and materials science.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies. Future work on this compound will likely emphasize the development of more environmentally benign processes.

Key Green Chemistry Approaches:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives such as water, supercritical fluids, or ionic liquids in the synthesis and transformations of the title compound.

Catalyst Recycling: Developing heterogeneous catalysts or utilizing advanced separation techniques to enable the recovery and reuse of expensive and potentially toxic metal catalysts.

Energy Efficiency: Exploring photochemical or electrochemical methods for transformations, which can often be conducted under milder conditions and with higher energy efficiency compared to traditional thermal methods.

Design of Next-Generation Benzonitrile-Based Scaffolds with Enhanced Functionality

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of novel benzonitrile-based scaffolds with enhanced functionalities. These scaffolds could find applications in diverse fields such as pharmaceuticals, organic electronics, and materials science.

Examples of Potential Scaffolds:

Target Scaffold TypePotential Synthetic Strategy from this compoundPotential Applications
Fused Polycyclic Aromatic Hydrocarbons (PAHs)Intramolecular cyclization reactions following debromination and C-H activation.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs).
Macrocyclic StructuresIntermolecular coupling reactions with bifunctional linkers.Host-guest chemistry, molecular sensing, and catalysis.
Dendritic ArchitecturesIterative reaction sequences involving the transformation of the dibromomethyl groups.Drug delivery, light-harvesting systems, and nanoscale reactors.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The nitrile group and the potential for forming halogen bonds with the bromine atoms make this compound an intriguing building block for supramolecular chemistry and the controlled self-assembly of complex nanostructures.

Future research in this area could involve:

Halogen Bonding Interactions: A systematic study of the halogen bonding capabilities of the dibromomethyl groups with various halogen bond acceptors. This could lead to the design of predictable and robust supramolecular synthons.

Crystal Engineering: Utilizing the directional nature of halogen bonds and other non-covalent interactions (e.g., π-π stacking) to engineer crystalline materials with desired topologies and properties, such as porosity or non-linear optical activity.

Self-Assembled Monolayers (SAMs): Investigating the self-assembly of this molecule on various surfaces to form ordered monolayers. The nitrile group could serve as an anchoring point, while the brominated substituents could be used to tune the surface properties or for further on-surface reactions.

Liquid Crystals: Modification of the core structure to introduce mesogenic properties, potentially leading to the development of novel liquid crystalline materials with applications in displays and sensors.

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